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  • Product: 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid
  • CAS: 1354953-93-7

Core Science & Biosynthesis

Foundational

4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid chemical structure

An In-depth Technical Guide to 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and synthetic research. The document elucidates the compound's detailed chemical structure, physicochemical properties, and presents a robust, step-by-step synthetic pathway grounded in established chemical principles. Furthermore, it details the expected spectroscopic signature of the molecule for unambiguous characterization. The guide culminates in a discussion of the strategic importance of its constituent moieties—the oxane ring and the carboxylic acid—in modern drug design, exploring its potential applications and future directions for structure-activity relationship (SAR) studies. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, saturated oxygen-containing rings like oxane (tetrahydropyran) have emerged as highly valuable motifs. The incorporation of a tetrahydropyran ring can significantly enhance the physicochemical properties of a drug candidate, often improving aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1][2][3] This is attributed to the ring's polarity and its ability to act as a hydrogen bond acceptor, while its sp³-rich, three-dimensional nature allows for better navigation of chemical space compared to flat aromatic systems.[4]

The molecule 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid integrates this beneficial oxane scaffold with other key functional groups. The benzyloxy-phenyl moiety is a common feature in pharmacologically active molecules, and the carboxylic acid group provides a critical anchor for electrostatic interactions and hydrogen bonding with biological targets. The quaternary carbon at the 4-position creates a unique and rigid three-dimensional orientation of these functional groups, making it an intriguing scaffold for probing protein binding pockets. This guide offers an in-depth analysis of this compound, from its fundamental structure to its potential as a building block for next-generation therapeutics.

Chemical Structure and Properties

Molecular Architecture

4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is a complex molecule featuring several key functional components:

  • Oxane (Tetrahydropyran) Ring: A six-membered saturated heterocycle containing one oxygen atom, which imparts polarity and influences the molecule's conformation.

  • Quaternary Carbon Center: The C4 position of the oxane ring is a fully substituted sp³ carbon, creating a sterically defined center that locks the relative orientation of the attached groups.

  • Aromatic System: A 1,4-disubstituted phenyl ring serves as a rigid linker between the oxane core and the benzyloxy group.

  • Benzyloxy Group: A benzyl ether that can participate in hydrophobic and π-stacking interactions. It can also serve as a protecting group for a phenol, which may be a key pharmacophore.

  • Carboxylic Acid: A primary functional group for salt formation and strong hydrogen bonding, crucial for receptor binding and influencing solubility.[2]

synthesis_workflow start1 4-(Benzyloxy)phenylacetonitrile reagent1 NaH, DMF start2 Bis(2-chloroethyl) ether intermediate 4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile reagent1->intermediate Step 1: Cyclization (Double Alkylation) reagent2 H₂SO₄ (aq), Δ product 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid reagent2->product Step 2: Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). Wash the NaH with dry hexanes (3x) to remove the mineral oil and suspend the NaH in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-(benzyloxy)phenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. The formation of the sodium salt of the nitrile will be evident. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Cyclization: Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-(4-(benzyloxy)phenyl)oxane-4-carbonitrile.

Step 2: Synthesis of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid

  • Hydrolysis Setup: To a round-bottom flask, add the 4-(4-(benzyloxy)phenyl)oxane-4-carbonitrile (1.0 equivalent) obtained from Step 1. Add a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture in an ice bath. The product will often precipitate from the acidic solution. If not, slowly add cold water to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a crystalline solid.

Mechanistic Causality
  • Choice of Base: Sodium hydride (NaH) is chosen as the base in Step 1 because it is a strong, non-nucleophilic base, ensuring complete deprotonation of the benzylic proton of the acetonitrile without competing in the subsequent alkylation reaction.

  • Solvent: DMF is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the carbanion and promoting the Sₙ2 reaction with bis(2-chloroethyl) ether.

  • Hydrolysis Conditions: Strong acidic conditions and heat are necessary for the complete hydrolysis of the sterically hindered tertiary nitrile to a carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation requires a suite of spectroscopic analyses. The expected data for 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid are detailed below.

Data Summary
TechniqueExpected Observations
¹H NMR Aromatic protons (δ 6.9-7.5 ppm, multiplets); Benzylic CH₂ (δ ~5.1 ppm, singlet); Oxane CH₂ protons (δ 2.0-4.0 ppm, complex multiplets); Carboxylic acid OH (δ >10 ppm, broad singlet, may exchange with D₂O). [5][6][7]
¹³C NMR Carboxylic C=O (δ ~175-180 ppm); Aromatic carbons (δ ~115-160 ppm); Quaternary C4 (δ ~45-55 ppm); Benzylic CH₂ (δ ~70 ppm); Oxane carbons (δ ~35-70 ppm). [5][8]
IR Spectroscopy Broad O-H stretch (carboxylic acid dimer, ~2500-3300 cm⁻¹); Sharp C=O stretch (~1700-1725 cm⁻¹); Aromatic C=C stretches (~1600, 1510 cm⁻¹); C-O stretches (ether & oxane, ~1250, 1100 cm⁻¹). [5][8]
Mass Spec (ESI-) [M-H]⁻ peak at m/z ≈ 341.14
Mass Spec (ESI+) [M+H]⁺ peak at m/z ≈ 343.16; [M+Na]⁺ peak at m/z ≈ 365.14

Applications in Medicinal Chemistry and Drug Development

Strategic Value of the Scaffold

The structure of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is not arbitrary; it represents a deliberate combination of motifs known to confer advantageous properties in a medicinal chemistry context.

  • The Oxane Ring as a "Magic" Moiety: The tetrahydropyran ring is often used to replace less favorable groups like gem-dimethyl or carbonyls. [4][9]Its introduction can disrupt planarity, improve metabolic stability by blocking sites of oxidation, and enhance solubility, all of which are critical for advancing a lead compound. [1]* Carboxylic Acid as an Interaction Anchor: Carboxylic acids are one of the most common functional groups in approved drugs. They are excellent hydrogen bond donors and acceptors and can form strong, charge-assisted salt bridges with basic residues like arginine or lysine in a protein's active site.

  • The Aryl-Ether Linkage: The benzyloxy-phenyl group provides a large, semi-rigid hydrophobic region for van der Waals and π-stacking interactions. The ether linkage offers more conformational flexibility than a biphenyl system and is a common feature in many bioactive compounds. [10]

Potential Therapeutic Applications and Future Directions

While the specific biological activity of this compound is not widely reported, its structure suggests it could serve as a valuable scaffold or lead compound in several therapeutic areas. Heterocyclic carboxylic acids are key components in drugs targeting enzymes, ion channels, and receptors. [11][12] Future research should focus on structure-activity relationship (SAR) studies to explore the potential of this scaffold. Modifications could include:

  • Aryl Ring Substitution: Introducing electron-withdrawing or donating groups onto either phenyl ring to modulate electronic properties and explore new interactions.

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic groups like a tetrazole or hydroxamic acid to fine-tune pKa and improve cell permeability.

  • Linker Modification: Altering the benzyloxy linker, for example, by changing its length or rigidity.

SAR_pathway core Core Scaffold 4-[4-(BnO)Ph]Oxane-4-COOH r1 R¹: Aryl Substitution (e.g., F, Cl, OMe) core->r1 Vector 1 r2 R²: Carboxylic Acid Bioisostere (e.g., Tetrazole) core->r2 Vector 2 r3 R³: Linker Modification (e.g., -CH₂O-, -NHCO-) core->r3 Vector 3 r4 R⁴: Oxane Modification (e.g., Stereochemistry) core->r4 Vector 4 r5 R⁵: Benzyl Substitution core->r5 Vector 5

Caption: Potential vectors for Structure-Activity Relationship (SAR) exploration.

Conclusion

4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is a thoughtfully designed molecule that embodies several key principles of modern medicinal chemistry. Its synthesis is achievable through robust and scalable chemical transformations. The combination of a property-enhancing oxane ring, a rigid quaternary center, and key interaction-mediating functional groups makes it a highly attractive scaffold. This technical guide provides the foundational knowledge—from synthesis to potential application—required for scientists to leverage this compound in their research and development endeavors, paving the way for the discovery of novel and effective therapeutic agents.

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Exploratory

Molecular weight and formula of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the chemical properties of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, a compound of interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of this compound in public chemical databases, this guide is based on a systematic analysis of its chemical structure as derived from its IUPAC name. The information presented herein is intended to provide a foundational understanding for researchers and to guide future experimental work.

Compound Identification and Structure Elucidation

The systematic IUPAC name, 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, defines a precise chemical structure. A breakdown of the name reveals the following constituent parts:

  • Oxane-4-carboxylic acid: The core of the molecule is an oxane (also known as tetrahydropyran) ring, which is a six-membered saturated heterocycle containing one oxygen atom. A carboxylic acid group (-COOH) is attached to the 4th carbon atom of this ring.

  • 4-[4-(Benzyloxy)phenyl]: Also attached to the 4th carbon of the oxane ring is a phenyl group. This phenyl group is itself substituted at its 4th position with a benzyloxy group (-OCH₂C₆H₅).

This arrangement indicates a geminal substitution at the 4-position of the oxane ring, with both a carboxylic acid and a 4-(benzyloxy)phenyl group attached to the same carbon atom.

Chemical Structure Diagram

Caption: Chemical structure of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid.

Molecular Formula and Molecular Weight

Based on the elucidated structure, the molecular formula of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid can be determined by counting the number of atoms of each element:

  • Carbon (C): 5 (in the oxane ring) + 1 (in the carboxylic acid) + 6 (in the phenyl ring) + 1 (in the methylene bridge) + 6 (in the benzyl ring) = 19 atoms

  • Hydrogen (H): 8 (on the oxane ring) + 1 (on the carboxylic acid) + 4 (on the phenyl ring) + 2 (on the methylene bridge) + 5 (on the benzyl ring) = 20 atoms

  • Oxygen (O): 1 (in the oxane ring) + 2 (in the carboxylic acid) + 1 (in the ether linkage) = 4 atoms

Thus, the molecular formula is C₁₉H₂₀O₄ .

The molecular weight is calculated from the molecular formula using the atomic weights of each element:

  • Carbon: 19 atoms × 12.011 g/mol = 228.209 g/mol

  • Hydrogen: 20 atoms × 1.008 g/mol = 20.160 g/mol

  • Oxygen: 4 atoms × 15.999 g/mol = 63.996 g/mol

The calculated molecular weight is 312.365 g/mol .

Summary of Physicochemical Properties
PropertyValue
Molecular Formula C₁₉H₂₀O₄
Molecular Weight 312.365 g/mol
IUPAC Name 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid
Synonyms 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carboxylic acid

Structural Analogs and Potential Properties

Given the absence of experimental data for the target compound, we can infer potential chemical and physical properties by examining structurally related molecules.

Oxane-4-carboxylic Acid

The core of the target molecule is oxane-4-carboxylic acid. This parent compound has a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] It is a solid at room temperature and serves as a common building block in organic synthesis. The presence of the carboxylic acid group imparts acidic properties to the molecule.

4-Phenyl-oxane-4-carboxylic acid

A closer analog is 4-phenyl-oxane-4-carboxylic acid. This compound features the same geminal substitution pattern at the 4-position of the oxane ring, but with an unsubstituted phenyl group. The study of such analogs is crucial for understanding the steric and electronic effects of the substituents on the oxane ring.

The Benzyloxy Phenyl Moiety

The 4-(benzyloxy)phenyl group is a common feature in medicinal chemistry, often used as a protecting group for phenols or as a lipophilic component to enhance membrane permeability of drug candidates. The benzyloxy group is generally stable under neutral and basic conditions but can be cleaved by catalytic hydrogenation.

Experimental Considerations

For researchers planning to synthesize or work with 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, the following experimental aspects should be considered.

Synthesis

A plausible synthetic route could involve the nucleophilic addition of a Grignard reagent derived from 4-benzyloxybromobenzene to tetrahydropyran-4-one. The resulting tertiary alcohol could then be oxidized to the corresponding carboxylic acid. An alternative approach might involve the alkylation of a suitable precursor with a 4-(benzyloxy)phenyl halide.

Purification and Characterization

Standard techniques for the purification of carboxylic acids, such as crystallization or column chromatography, would likely be applicable. Characterization would rely on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the characteristic chemical shifts for the oxane, phenyl, and benzyl protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-O stretches of the ether and oxane ring.

Stability and Storage

Carboxylic acids are generally stable compounds. However, prolonged exposure to high temperatures could potentially lead to decarboxylation, although this is less likely for a tertiary carboxylic acid. It is advisable to store the compound in a cool, dry place.

Conclusion

References

  • PubChem. Oxane-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

4,4-Disubstituted Tetrahydropyran Carboxylic Acid Derivatives: A Strategic Scaffold in Drug Design

Executive Summary This technical guide analyzes the 4,4-disubstituted tetrahydropyran (THP) scaffold, specifically focusing on carboxylic acid derivatives. In modern medicinal chemistry, this motif serves as a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 4,4-disubstituted tetrahydropyran (THP) scaffold, specifically focusing on carboxylic acid derivatives. In modern medicinal chemistry, this motif serves as a critical bioisostere for cyclohexyl and piperidinyl systems, offering reduced lipophilicity (LogP) and enhanced metabolic stability. This guide provides actionable synthetic protocols, conformational analyses, and strategic applications for researchers optimizing lead compounds.

Part 1: Strategic Value & Medicinal Chemistry

The "Gem-Disubstitution" Effect

The introduction of two substituents at the 4-position of the THP ring creates a gem-disubstituted system. This structural modification induces the Thorpe-Ingold effect (angle compression), which restricts the conformational flexibility of the ring.

  • Conformational Locking: Unlike monosubstituted THPs, which can flip between chair conformers, 4,4-disubstituted derivatives often lock into a preferred chair conformation to minimize 1,3-diaxial interactions.

  • Peptidomimetics: The 4-amino-tetrahydropyran-4-carboxylic acid is a constrained, achiral amino acid. It acts as a conformational restrictor when inserted into peptide chains, forcing specific turn geometries (e.g.,

    
    -turns) that can stabilize bioactive conformations.
    
Metabolic Stability & Physicochemical Properties

Replacing a cyclohexane ring with a tetrahydropyran ring significantly alters the physicochemical profile:

  • LogP Reduction: The ether oxygen at position 1 acts as a hydrogen bond acceptor, lowering the lipophilicity (typically

    
    LogP 
    
    
    
    -1.0 to -1.5) compared to the carbocyclic analog.[1] This improves aqueous solubility.
  • Metabolic Blocking: The 4-position of THP is a common site for oxidative metabolism (hydroxylation). Disubstitution at this position (e.g., with a methyl and a carboxyl group) effectively blocks this metabolic "soft spot," extending the half-life (

    
    ) of the molecule.
    
Comparison: THP vs. Cyclohexane vs. Piperidine
FeatureCyclohexaneN-Boc PiperidineTetrahydropyran (THP)
Electronic Character Lipophilic, InertBasic (if unprotected)Polar, H-bond Acceptor
Metabolic Risk Oxidation at C3/C4N-oxidation, dealkylationOxidation at C4 (blocked by disubstitution)
Solubility LowVariableModerate to High
Conformational Bias Chair (flexible)Chair (N-inversion)Chair (Anomeric effect at C2)

Part 2: Synthetic Protocols

Protocol A: Synthesis of 4-Amino-Tetrahydropyran-4-Carboxylic Acid

This derivative is the most widely used building block for peptidomimetics. The synthesis follows a modified Bucherer-Bergs reaction .

Reagents:

  • Tetrahydro-4H-pyran-4-one (100 mmol)

  • Ammonium Carbonate (300 mmol)

  • Potassium Cyanide (120 mmol)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Hydantoin Formation: Dissolve tetrahydro-4H-pyran-4-one in 50% EtOH/H

    
    O. Add ammonium carbonate and potassium cyanide.
    
  • Cyclization: Heat the mixture to 60°C for 4 hours . A white precipitate (the spiro-hydantoin intermediate) will form.

  • Isolation: Cool to 0°C. Filter the solid and wash with cold water. Yield is typically >80%.

  • Hydrolysis: Suspend the hydantoin in 3M NaOH (aq) and reflux at 100°C for 24 hours to open the ring.

  • Neutralization: Cool the solution and adjust pH to 6.0 using conc. HCl. The amino acid product precipitates.

  • Purification: Recrystallize from water/ethanol.

Protocol B: Synthesis of Tetrahydropyran-4,4-Dicarboxylic Acid

This route utilizes a double alkylation strategy, ideal for generating the dicarboxylic acid precursor which can be selectively decarboxylated.

Reagents:

  • Diethyl malonate (1.0 eq)

  • Bis(2-chloroethyl) ether (1.0 eq)

  • Sodium Ethoxide (2.2 eq)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Enolate Formation: Add diethyl malonate dropwise to a stirred solution of sodium ethoxide in ethanol at room temperature. Stir for 30 mins.

  • Alkylation: Add bis(2-chloroethyl) ether dropwise.

  • Reflux: Heat to reflux (80°C ) for 16 hours . The reaction forms the diethyl tetrahydropyran-4,4-dicarboxylate.

  • Workup: Remove ethanol under vacuum. Partition residue between water and diethyl ether. Dry organic layer (MgSO

    
    ) and concentrate.
    
  • Hydrolysis: Treat the diester with KOH in MeOH/H

    
    O at reflux for 4 hours. Acidify with HCl to precipitate the dicarboxylic acid.
    

Part 3: Visualizing the Chemistry

Synthetic Pathways Diagram

The following diagram illustrates the two primary synthetic routes described above.

SynthesisRoutes cluster_0 Route A: Bucherer-Bergs (Amino Acid) cluster_1 Route B: Malonate Alkylation (Dicarboxylic Acid) THP_One Tetrahydro-4H-pyran-4-one Hydantoin Spiro-hydantoin Intermediate THP_One->Hydantoin (NH4)2CO3, KCN 60°C, 4h AminoAcid 4-Amino-THP-4-carboxylic Acid Hydantoin->AminoAcid NaOH, Reflux then HCl Malonate Diethyl Malonate Diester Diethyl THP-4,4-dicarboxylate Malonate->Diester + Ether NaOEt, EtOH Reflux 16h Ether Bis(2-chloroethyl) ether DiAcid THP-4,4-dicarboxylic Acid Diester->DiAcid KOH, MeOH Reflux

Caption: Comparative synthetic workflows for amino- and dicarboxy- THP derivatives.

Decision Logic for Scaffold Selection

When should a researcher choose the 4,4-disubstituted THP over other scaffolds?

DecisionTree Start Start: Lead Optimization Solubility Is Aqueous Solubility Low? Start->Solubility MetabStab Is Metabolic Stability Poor? Solubility->MetabStab No (Solubility OK) Solubility->MetabStab Yes (Need Polar Core) Hotspot Is the Metabolic Hotspot at the Ring C4? MetabStab->Hotspot Yes ConfLock Is Conformational Rigidity Required? MetabStab->ConfLock No (Stability OK) Result_THP Select 4,4-Disubstituted THP Hotspot->Result_THP Yes (Block C4) Result_Pip Select Piperidine/Morpholine Hotspot->Result_Pip No (N-oxidation?) ConfLock->Result_THP Yes (Gem-disubstitution) Result_Cyc Select Cyclohexane ConfLock->Result_Cyc No

Caption: Decision matrix for selecting the 4,4-disubstituted THP scaffold in lead optimization.

Part 4: Conformational Analysis

In 4,4-disubstituted tetrahydropyrans, the chair conformation is the dominant ground state. The preference for which substituent occupies the axial vs. equatorial position is governed by A-values and electrostatic interactions.

  • Steric Bulk (A-Value): Generally, the bulkier substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the ring protons at C2 and C6.

  • Electrostatics: If the substituents are polar (e.g., -COOH, -NH2), solvent interactions and intramolecular hydrogen bonding can override steric preferences.

    • Example: In 4-amino-tetrahydropyran-4-carboxylic acid , in aqueous solution (zwitterionic form), the carboxylate group often occupies the equatorial position due to its larger effective hydrated volume compared to the ammonium group, though the energy difference is small (

      
       kcal/mol), allowing access to both conformers for binding.
      

References

  • Synthesis of 4-aminotetrahydro-2-pyran-4-carboxylic acid. Eureka | Patsnap. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid. International Journal of Pharmaceutical Research and Applications. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities. PMC - NIH. [Link]

Sources

Exploratory

Sourcing and Qualification of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Executive Summary For researchers and drug development professionals, securing a reliable supply of novel chemical entities is a critical first step in the discovery pipeline. This guide addresses the sourcing, qualifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, securing a reliable supply of novel chemical entities is a critical first step in the discovery pipeline. This guide addresses the sourcing, qualification, and handling of the specialized intermediate, 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid. A comprehensive market survey indicates that this compound is not a readily available catalog item. Therefore, this document provides a practical framework for its acquisition via custom synthesis, detailing the necessary steps for precursor sourcing, synthetic strategy, and rigorous analytical qualification to ensure the integrity of your research.

Introduction: The Significance of the Oxane Scaffold in Medicinal Chemistry

The target molecule, 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, combines several structural features of high value in modern drug discovery. The oxane (or tetrahydropyran) ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals.[1] Its saturated, heterocyclic nature often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, compared to its carbocyclic analogs. The carboxylic acid functional group serves as a versatile handle for further chemical modification and can act as a key pharmacophoric element for interacting with biological targets.[1] The benzyloxyphenyl moiety provides a lipophilic aromatic domain, which can be crucial for engaging with hydrophobic pockets in target proteins.

Given the absence of this compound in commercial catalogs, a de novo acquisition strategy is necessary. This involves either commissioning a custom synthesis project with a specialized contract research organization (CRO) or undertaking the synthesis in-house. Both pathways require the procurement and qualification of key starting materials.

Sourcing Strategy: Custom Synthesis and Precursor Chemicals

The most direct route to obtaining 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is through custom synthesis. Numerous chemical service providers specialize in producing non-catalog compounds on a fee-for-service basis. The selection of a reliable CRO is paramount and will be discussed in the qualification section.

Regardless of the synthesis route, identifying reliable suppliers for the key precursors is essential. The logical precursors for this molecule are the oxane core and the substituted aromatic piece.

Table 1: Commercially Available Key Precursors

Precursor NameStructureCAS NumberPotential SuppliersNotes
Oxane-4-carboxylic acid (Tetrahydropyran-4-carboxylic acid)5337-03-1Thermo Scientific[2], TCI, Santa Cruz Biotechnology[3], MedChemExpress[4]The core building block. Purity >98% is commonly available.
4-(Benzyloxy)bromobenzene 5440-59-5Sigma-Aldrich, TCI, Alfa AesarA key precursor for introducing the benzyloxyphenyl moiety via coupling reactions.
4-(Benzyloxy)phenol 103-16-2Sigma-Aldrich, TCI, Alfa AesarAn alternative precursor for etherification or coupling strategies.

Conceptual Synthetic Pathway

A plausible synthetic route to the target compound involves the coupling of the aromatic and aliphatic moieties. One common approach would be a Suzuki or similar cross-coupling reaction. The following workflow outlines a conceptual pathway.

G cluster_reactants Key Precursors cluster_intermediates Key Transformations cluster_product Final Product A Oxane-4-carboxylic acid C Esterification (Protect Carboxylic Acid) A->C e.g., SOCl₂, MeOH B 4-(Benzyloxy)bromobenzene D Palladium-Catalyzed Cross-Coupling Reaction B->D e.g., Bis(pinacolato)diboron, Pd catalyst C->D E Saponification (Deprotect Carboxylic Acid) D->E e.g., LiOH, THF/H₂O F 4-[4-(Benzyloxy)phenyl]oxane- 4-carboxylic acid E->F Acidic Workup

Caption: Conceptual synthesis of the target compound.

This conceptual pathway illustrates a multi-step synthesis that would be typical for such a molecule, involving protection of the carboxylic acid, a key bond-forming reaction, and final deprotection.

Supplier and Material Qualification Workflow

Whether sourcing a precursor or receiving a final custom-synthesized product, a rigorous qualification process is non-negotiable for ensuring experimental reproducibility and data integrity.

The Supplier Qualification Process

The initial selection of a supplier (for either a precursor or a custom synthesis project) should be systematic.

G Start Start: Need for New Reagent Identify Identify Potential Suppliers Start->Identify RequestInfo Request Technical Data: - Certificate of Analysis (CoA) - Purity Specs (e.g., >98%) - Lead Time & Cost Identify->RequestInfo Evaluate Evaluate Supplier Reputation & Data RequestInfo->Evaluate OrderSample Order Small-Scale Sample for QC Evaluate->OrderSample Pass Reject Reject Supplier or Batch & Re-evaluate Evaluate->Reject Fail PerformQC Perform In-House QC: - Identity (NMR, MS) - Purity (HPLC) - Appearance OrderSample->PerformQC Decision Material Meets Specifications? PerformQC->Decision Approve Approve Supplier & Place Bulk Order Decision->Approve Yes Decision->Reject No End End: Qualified Reagent Procured Approve->End Reject->Identify

Caption: Workflow for qualifying a new chemical supplier.

Essential Analytical Qualification Protocols

Upon receipt of the material, its identity, purity, and integrity must be confirmed independently. The supplier's Certificate of Analysis (CoA) provides a specification, but it must be verified.

A. Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons of the benzyloxyphenyl group, the benzylic methylene protons, and the aliphatic protons of the oxane ring.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Process the data and compare the observed chemical shifts, coupling constants, and integration values with the expected structure.

B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for assessing the purity of small molecules. It separates the main component from any impurities, allowing for quantification of purity as a percentage of the total peak area.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute further to a working concentration of ~0.1 mg/mL.

    • Chromatographic Conditions (Typical Starting Point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

    • Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A purity level of >95%, and ideally >98%, is required for most drug discovery applications.

C. Molecular Weight Confirmation by Mass Spectrometry (MS)

  • Rationale: MS provides an accurate mass measurement, confirming the molecular formula of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Compare the observed m/z value for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the calculated exact mass of the target compound.

Safe Handling and Storage

Carboxylic acids, even complex organic ones, require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Carboxylic acids should be segregated from bases to prevent inadvertent reactions.[5] Long-term storage at -20°C is recommended to preserve chemical integrity.[4]

  • Incompatibilities: Avoid strong bases and oxidizing agents.

Conclusion

While 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is not a commercially available reagent, its synthesis is feasible from readily available precursors. For scientists in drug discovery, the path to utilizing such novel molecules is paved with careful planning, strategic sourcing through custom synthesis, and, most critically, a robust, in-house analytical qualification program. By following the workflows and protocols outlined in this guide, researchers can ensure the quality and integrity of their chemical matter, thereby building a solid foundation for generating reliable and reproducible biological data.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • PubChem. 4-Phenoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. Oxane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Larock, R. C., & Doty, M. J. (2013). Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones. Organic letters, 15(1), 126–129. [Link]

  • ResearchGate. Coupling and fast decarboxylation of aryloxyl radicals of 4-hydroxycinnamic acids with formation of stable p-quinomethanes. [Link]

  • The Organic Chemistry Tutor. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions [Video]. YouTube. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

  • Google Patents. Method for synthesis of long-chain carboxylic acids and alcohols.
  • Tradeindia. Tetrahydropyran-4-Carboxylic Acid (cas 5337-03-1) at Best Price in Minhang | Banff Green Technologies, Inc. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Streamlined Synthesis of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic Acid

Abstract This application note provides a detailed, two-step protocol for the synthesis of 4-[4-(benzyloxy)phenyl]oxane-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-[4-(benzyloxy)phenyl]oxane-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 4-benzyloxyphenylacetonitrile and proceeds via a base-mediated α,α'-dialkylation with bis(2-chloroethyl) ether to form the intermediate 4-[4-(benzyloxy)phenyl]oxane-4-carbonitrile. Subsequent vigorous hydrolysis of the nitrile moiety yields the target carboxylic acid. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and critical considerations for reaction optimization and safety.

Introduction

Substituted oxane-4-carboxylic acids are privileged scaffolds found in numerous biologically active molecules and functional materials. The inherent conformational rigidity and the presence of a heteroatom in the oxane ring impart unique physicochemical properties that are often exploited in drug design to modulate solubility, metabolic stability, and target binding. The 4-aryl-oxane-4-carboxylic acid motif, in particular, serves as a key structural element in the development of novel therapeutics. This document outlines a robust and efficient synthetic route to 4-[4-(benzyloxy)phenyl]oxane-4-carboxylic acid, starting from 4-benzyloxyphenylacetonitrile.

Overall Synthetic Scheme

The synthesis is a two-step process involving an initial alkylation to form the oxane ring, followed by hydrolysis of the nitrile to the carboxylic acid.

Synthetic_Scheme start 4-Benzyloxyphenylacetonitrile intermediate 4-[4-(Benzyloxy)phenyl]oxane-4-carbonitrile start->intermediate Step 1: Alkylation NaH, DMF bis(2-chloroethyl) ether product 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid intermediate->product Step 2: Hydrolysis H2SO4 (aq), Reflux

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 4-[4-(Benzyloxy)phenyl]oxane-4-carbonitrile

Mechanistic Rationale

The first step is a base-promoted α-alkylation of the 4-benzyloxyphenylacetonitrile.[1][2] The benzylic proton of the starting material is acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the phenyl ring. A strong, non-nucleophilic base, such as sodium hydride (NaH), is employed to deprotonate the α-carbon, generating a potent nucleophile. This nucleophile then undergoes a tandem intramolecular Williamson ether synthesis with bis(2-chloroethyl) ether, which acts as a dielectrophile, to form the six-membered oxane ring.

Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Cyclization A 4-Benzyloxyphenylacetonitrile B Carbanion Intermediate A->B NaH D 4-[4-(Benzyloxy)phenyl]oxane-4-carbonitrile B->D S_N2 Attack C Bis(2-chloroethyl) ether C->D

Figure 2: Simplified mechanism of the alkylation step.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Benzyloxyphenylacetonitrile223.2610.02.23 g
Sodium Hydride (60% in oil)24.0022.00.88 g
Bis(2-chloroethyl) ether143.0110.51.50 g (1.22 mL)
Anhydrous Dimethylformamide (DMF)--50 mL
Diethyl ether--100 mL
Saturated aq. NH4Cl--50 mL
Brine--50 mL
Anhydrous MgSO4---

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol).

  • Washing of NaH (Optional but Recommended): Wash the sodium hydride with hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully under a stream of nitrogen.

  • Addition of Solvent and Starting Material: Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath. Dissolve 4-benzyloxyphenylacetonitrile (2.23 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Formation of the Nucleophile: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve, and the solution will turn a deep color, indicating the formation of the carbanion.

  • Alkylation: Add bis(2-chloroethyl) ether (1.50 g, 10.5 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (50 mL).

  • Extraction and Drying: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-[4-(benzyloxy)phenyl]oxane-4-carbonitrile as a solid.

Part 2: Hydrolysis of 4-[4-(Benzyloxy)phenyl]oxane-4-carbonitrile to the Carboxylic Acid

Mechanistic Rationale

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[3][4][5] This protocol details an acid-catalyzed hydrolysis. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[6] Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt under the reaction conditions.[7]

Hydrolysis_Mechanism Nitrile 4-[4-(Benzyloxy)phenyl]oxane-4-carbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile H+ Amide Amide Intermediate ProtonatedNitrile->Amide H2O CarboxylicAcid 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid Amide->CarboxylicAcid H2O, H+, Heat

Sources

Application

Application Note: Amide Coupling of Sterically Hindered 4-Aryl-Oxane-4-Carboxylic Acids

This Application Note and Protocol guide is designed for research scientists and process chemists working with sterically hindered carboxylic acids, specifically focusing on 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research scientists and process chemists working with sterically hindered carboxylic acids, specifically focusing on 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid (also known as 4-[4-(benzyloxy)phenyl]tetrahydro-2H-pyran-4-carboxylic acid).

Abstract & Strategic Overview

The substrate 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid presents a classic challenge in medicinal chemistry: the activation of a tertiary carboxylic acid attached to a quaternary carbon center. The steric bulk of the tetrahydropyran (oxane) ring combined with the 4-aryl substituent creates a "congested sphere" around the carbonyl carbon, significantly retarding nucleophilic attack by amines.

Standard coupling protocols (EDC/NHS, DCC) often result in sluggish kinetics, incomplete conversion, or extensive side reactions (e.g., N-acylurea formation). This guide details three high-fidelity protocols tailored to this specific molecular architecture, prioritizing yield, purity, and functional group compatibility (specifically the acid-sensitive benzyloxy ether).

Core Challenges & Solutions
FeatureChallengeSolution
Quaternary Center (C4) High steric hindrance blocks nucleophilic attack.Use highly reactive leaving groups (OBt/OAt esters) or high-energy anhydrides (T3P).
Benzyloxy Group Sensitive to strong acids (HBr, TFA) and hydrogenolysis.Avoid acidic deprotection conditions; use base-mediated coupling (DIPEA/TEA).
Oxane Ring Moderate polarity; potential solubility issues.Use dipolar aprotic solvents (DMF, NMP) or binary mixtures (DCM/DMF).

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select the protocol based on your specific amine partner and scale.

CouplingDecisionTree Start Select Amine Partner AmineType Amine Reactivity? Start->AmineType MethodA Method A: HATU (Standard Discovery) AmineType->MethodA Primary/Secondary Alkyl Amines MethodB Method B: T3P (Scale-up / Easy Workup) AmineType->MethodB Large Scale (>5g) or Acid Sensitive MethodC Method C: Acid Chloride (Unreactive/Anilines) AmineType->MethodC Electron-Deficient Anilines / Steric Bulk

Figure 1: Decision matrix for coupling reagent selection.

Detailed Experimental Protocols

Method A: High-Performance Coupling (HATU)

Best for: Discovery chemistry, small scales (<1g), and valuable amines. Mechanism: HATU generates an OAt-active ester, which is more reactive than OBt esters (HBTU) due to the neighboring group effect of the pyridine nitrogen.

Reagents:

  • Substrate: 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (1.0 equiv only at this stage) dropwise. Stir at Room Temperature (RT) for 15 minutes. Note: The solution typically turns yellow/orange as the activated ester forms.

  • Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[2]

    • Optimization: If conversion is <50% after 4h, heat to 50°C. The quaternary center requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Scalable Mixed Anhydride (T3P)

Best for: Process chemistry (>5g), simple purification (water-soluble byproducts), and preventing epimerization (though less relevant for this achiral acid). Mechanism: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DCM (0.2 M)

Step-by-Step Protocol:

  • Setup: Charge the carboxylic acid (1.0 equiv), amine (1.1 equiv), and solvent (e.g., EtOAc) into the reactor. Cool to 0°C.[1]

  • Base Addition: Add the base (3.5 equiv).

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Critical Check: T3P couplings of hindered acids are slower. If incomplete, add 0.5 equiv more T3P and heat to reflux (EtOAc) or 60°C (DMF).

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M NaOH (removes excess T3P and acid) and brine. The T3P byproducts are water-soluble, often eliminating the need for chromatography.[3][4]

Method C: Acid Chloride Activation (Ghosez's Reagent / Oxalyl Chloride)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) or when HATU fails. Warning: The benzyloxy group is stable, but strictly anhydrous conditions are required to prevent hydrolysis.

Reagents:

  • Substrate: 1.0 equiv

  • Activator: Oxalyl Chloride (1.2 equiv) + DMF (cat.)[2] OR Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv).

  • Solvent: DCM (anhydrous).

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid in dry DCM.

    • Option 1 (Standard): Add cat. DMF (1-2 drops) followed by dropwise Oxalyl Chloride (1.2 equiv) at 0°C. Stir 2h at RT until gas evolution ceases.

    • Option 2 (Ghosez - Milder): Add Ghosez's reagent (1.1 equiv) at RT. Stir for 1-2 hours. This generates the acid chloride neutrally without HCl gas evolution.

  • Evaporation (Optional but Recommended): If using Oxalyl Chloride, concentrate in vacuo to remove excess reagent and HCl. Redissolve in dry DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and a scavenger base (TEA or Pyridine, 2.0 equiv).

  • Reaction: Stir at RT (or reflux for difficult amines) for 2–6 hours.

Troubleshooting & Optimization Guide

Solvent Compatibility Table

The solubility of the 4-[4-(Benzyloxy)phenyl] moiety is the limiting factor.

SolventSolubility RatingSuitability for CouplingNotes
DMF ExcellentHighPreferred for HATU. High boiling point aids kinetics.
DCM GoodModerateGood for Acid Chloride method. Kinetics slower than DMF.
EtOAc ModerateHigh (for T3P)Standard for T3P. May require heating for solubility.
MeCN PoorLowNot recommended; starting material often precipitates.
Common Failure Modes
  • Low Conversion: The steric bulk at C4 is the primary culprit.

    • Fix: Switch to Method C (Acid Chloride) or increase temperature to 60°C in Method A/B.

  • O-Dealkylation: Loss of the benzyl group.

    • Fix: Ensure no strong Lewis acids (e.g., BBr3, AlCl3) or HBr are present. Avoid hydrogen atmosphere if using catalytic hydrogenation elsewhere in the lab.

  • Des-Carboxylation: Rare, but tertiary acids can decarboxylate under extreme thermal stress.

    • Fix: Keep reaction temperatures below 100°C.

Mechanistic Visualization

The following diagram illustrates the activation pathway for Method A (HATU), highlighting the critical "Active Ester" intermediate that overcomes the steric barrier.

ActivationMechanism Acid Steric Acid (Substrate) ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster Activation (Fast) HATU HATU Reagent HATU->ActiveEster Activation (Fast) DIPEA DIPEA (Base) DIPEA->ActiveEster Activation (Fast) Product Final Amide Product ActiveEster->Product Nucleophilic Attack (Rate Limiting Step due to Sterics) Amine Amine Nucleophile Amine->Product

Figure 2: Mechanistic pathway for HATU-mediated coupling.

References

  • T3P for Hindered Substrates: Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides." Organic Process Research & Development, 2016.

  • HATU Activation: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society, 1993.

  • Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1979.

  • General Steric Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic Acid as a Versatile Intermediate for Novel Acetyl-CoA Carboxylase (ACC) Inhibitors

An Application Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword: The Strategic Imperative of ACC Inhibition Acetyl-CoA Carboxylase (ACC) represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Imperative of ACC Inhibition

Acetyl-CoA Carboxylase (ACC) represents a critical enzymatic control point in cellular metabolism.[1] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the fundamental building block for the synthesis of new fatty acids (a process known as de novo lipogenesis, DNL).[2][3] Mammals express two key isoforms, ACC1 and ACC2, which have distinct cellular locations and functions. ACC1 is a cytosolic enzyme abundant in lipogenic tissues like the liver and adipose tissue, directly fueling fatty acid synthesis.[4][5] ACC2 is localized to the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4][5] This inhibition effectively gates fatty acid entry into the mitochondria, thus suppressing fatty acid oxidation (FAO).

Given this dual role in promoting fat storage and preventing fat burning, ACC has emerged as a high-value therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[6][7][8][9] Furthermore, the reliance of many cancer cells on elevated DNL for membrane production and signaling molecules makes ACC a compelling target in oncology.[4][8] The development of small molecule inhibitors that can modulate ACC activity is therefore an area of intense research.

This guide provides a detailed examination of 4-[4-(benzyloxy)phenyl]oxane-4-carboxylic acid , a sophisticated chemical intermediate designed for the efficient construction of potent ACC inhibitors. We will explore its synthesis, characterization, and strategic application in the assembly of final drug candidates, supported by detailed, field-tested protocols.

Part 1: The Molecular Logic of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic Acid

The design of this intermediate is not arbitrary; each component serves a strategic purpose in the context of modern drug discovery.

  • The Oxane-4-carboxylic Acid Core: The tetrahydropyran (oxane) ring is a prevalent scaffold in medicinal chemistry, often used to impart favorable physicochemical properties such as improved solubility and metabolic stability.[10] The carboxylic acid at the 4-position serves as a versatile chemical handle, perfectly positioned for robust and predictable coupling reactions (e.g., amide bond formation) to link with other molecular fragments.

  • The Phenyl Linker: A rigid phenyl group provides a stable, defined vector to orient other pharmacophoric elements within the enzyme's binding pocket.

  • The Benzyloxy Moiety: The benzyloxy group (a benzyl group linked via an ether) is a classic pharmacophore that can engage in critical binding interactions, such as pi-stacking or hydrophobic interactions, with amino acid residues in a target protein.[11] In many synthetic schemes, it can also function as a stable protecting group for a phenol, which can be deprotected in a later step if a free hydroxyl group is required for the final compound's activity.

The combination of these features makes this intermediate a powerful building block for creating libraries of diverse ACC inhibitors with desirable drug-like properties.

cluster_FinalDrug Target ACC Inhibitor Oxane Oxane Ring (Solubility, Stability) FinalMolecule Final Drug Candidate Oxane->FinalMolecule CarboxylicAcid Carboxylic Acid (Reactive Handle) CarboxylicAcid->FinalMolecule Amide Coupling Phenyl Phenyl Linker (Rigid Scaffold) Phenyl->FinalMolecule Benzyloxy Benzyloxy Group (Pharmacophore/Protecting Group) Benzyloxy->FinalMolecule AmineFragment Amine-Containing Fragment (Targets Specific Pocket) AmineFragment->FinalMolecule

Caption: Logical components of the ACC inhibitor intermediate.

Part 2: Synthesis and Characterization Protocols

This section provides a plausible and robust synthetic route to the title intermediate, based on established chemical transformations.[10][12][13] The causality for each step is explained to ensure a deep understanding of the process.

Protocol 1: Synthesis of the Intermediate

This protocol outlines a multi-step synthesis. The overall workflow involves first constructing a protected version of the oxane core, followed by coupling with the benzyloxy-phenyl fragment, and concluding with selective deprotection to reveal the key carboxylic acid handle.

G start Commercially Available Starting Materials step1 Step 1: Synthesis of 4-cyano-4-phenyl-tetrahydropyran start->step1 step3 Step 3: Benzylation of 4-hydroxyphenyl precursor start->step3 step2 Step 2: Nitrile Hydrolysis to Carboxylic Acid step1->step2 Acid/Base Hydrolysis step4 Step 4: Coupling and Final Intermediate Assembly step2->step4 step3->step4 Suzuki or Buchwald-Hartwig Coupling finish 4-[4-(Benzyloxy)phenyl] oxane-4-carboxylic acid step4->finish

Caption: Synthetic workflow for the intermediate.

Step 1: Synthesis of a Key Oxane Precursor

  • Objective: To create the core oxane ring structure with a handle for later conversion to a carboxylic acid.

  • Causality: We begin by synthesizing diethyl tetrahydropyran-4,4-dicarboxylate from diethyl malonate and bis(2-chloroethyl) ether, using a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. This dicarboxylate is then hydrolyzed and decarboxylated to yield tetrahydropyran-4-carboxylic acid, a stable parent compound.[10]

  • Procedure:

    • To a stirred solution of diethyl malonate (1.0 mole) and tetrabutylammonium bromide (TBAB, 0.03 mole) in a suitable solvent, add a solution of sodium hydroxide (2.2 mole).

    • Add bis(2-chloroethyl) ether (1.0 mole) dropwise, maintaining the reaction temperature between 70-80°C.

    • After the reaction is complete (monitored by TLC or GC), cool the mixture and separate the organic layer.

    • Hydrolyze the resulting diethyl ester using a 5.0 M sodium hydroxide solution at 40-50°C.

    • Acidify the reaction mixture to a pH of 1.0-2.0 with concentrated HCl to precipitate the tetrahydropyran-4,4-dicarboxylic acid.

    • Heat the dicarboxylic acid intermediate to induce decarboxylation, yielding tetrahydropyran-4-carboxylic acid.[10]

Step 2: Conversion to an Activated Intermediate for Coupling

  • Objective: To convert the carboxylic acid into a more reactive form, such as an acid chloride or ester, to facilitate the subsequent C-C bond formation with the aromatic partner.

  • Causality: Carboxylic acids themselves are generally poor electrophiles for cross-coupling reactions. Conversion to an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acylating agent.[14][15]

  • Procedure:

    • Suspend tetrahydropyran-4-carboxylic acid (1.0 mole) in an inert solvent like dichloromethane (DCM).

    • Add thionyl chloride (1.2 mole) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude tetrahydropyran-4-carbonyl chloride. Use this intermediate immediately in the next step.

Step 3: Synthesis of the Benzyloxyphenyl Fragment

  • Objective: To prepare the 4-(benzyloxy)phenyl boronic acid or a similar organometallic reagent required for cross-coupling.

  • Causality: This fragment is prepared by protecting commercially available 4-bromophenol with benzyl bromide, followed by conversion to a boronic acid via lithium-halogen exchange and reaction with a borate ester. This creates the nucleophilic partner for the cross-coupling reaction.

  • Procedure:

    • Dissolve 4-bromophenol (1.0 mole) and potassium carbonate (1.5 mole) in acetone.

    • Add benzyl bromide (1.1 mole) and reflux the mixture until the starting material is consumed.

    • Filter the mixture and concentrate the filtrate. The resulting 1-benzyloxy-4-bromobenzene can be purified by chromatography.

    • Dissolve the 1-benzyloxy-4-bromobenzene in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise, followed by triisopropyl borate.

    • Quench the reaction with aqueous HCl to yield 4-(benzyloxy)phenylboronic acid.

Step 4: Final Assembly via Cross-Coupling and Hydrolysis

  • Objective: To couple the two key fragments and unmask the carboxylic acid.

  • Causality: A palladium-catalyzed Suzuki coupling reaction is a highly efficient and widely used method for forming C-C bonds between an aromatic boronic acid and an appropriate electrophile. Subsequent hydrolysis of the protecting group on the carboxylic acid (if one was used) yields the final product.

  • Procedure:

    • Combine the activated oxane intermediate from Step 2, the 4-(benzyloxy)phenylboronic acid from Step 3, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture like toluene/ethanol/water.

    • Heat the reaction under an inert atmosphere until completion.

    • Perform an aqueous workup, extract with an organic solvent, and purify the crude product by column chromatography.

    • If an ester was used as the activated intermediate, hydrolyze it to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final product, 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid .

Protocol 2: Purification and Characterization
  • Objective: To obtain the intermediate in high purity and confirm its chemical identity.

  • Causality: High purity is essential for subsequent reactions to proceed cleanly and for the accurate biological evaluation of the final compounds. Spectroscopic methods provide unambiguous structural confirmation.

  • Purification:

    • Column Chromatography: The crude product should be purified on a silica gel column. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) must be optimized by TLC analysis to ensure good separation from starting materials and byproducts.

  • Characterization:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the connectivity of all atoms. Key signals to look for include the benzylic protons (~5.1 ppm), the aromatic protons, and the aliphatic protons of the oxane ring.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.[14]

    • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid.

ParameterExpected DataRationale
Molecular Formula C₁₈H₁₈O₄Based on chemical structure.
Molecular Weight 300.34 g/mol Sum of atomic masses.
¹H NMR (CDCl₃) δ ~7.3-7.5 (m, 5H), ~7.2 (d, 2H), ~6.9 (d, 2H), ~5.1 (s, 2H), ~3.7-3.9 (m, 4H), ~1.8-2.0 (m, 4H)Confirms aromatic, benzylic, and oxane protons.
HRMS (ESI+) m/z [M+H]⁺ calculated: 301.1334Provides unambiguous confirmation of the elemental formula.
Purity (HPLC) >95%Ensures suitability for subsequent synthetic steps and biological assays.

Part 3: Application in ACC Inhibitor Synthesis

The true value of an intermediate lies in its utility. The carboxylic acid group of our title compound is primed for coupling with an amine-containing fragment to generate a final drug candidate.

Protocol 3: Synthesis of a Target ACC Inhibitor via Amide Coupling
  • Objective: To form a stable amide bond between the carboxylic acid intermediate and a representative amine fragment (e.g., a substituted aniline or heterocyclic amine).

  • Causality: Amide bond formation is one of the most reliable reactions in medicinal chemistry. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that minimize side reactions and work under mild conditions, making them ideal for complex molecules.

  • Procedure:

    • Dissolve 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add the desired amine fragment (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography or preparative HPLC.

Intermediate Carboxylic Acid Intermediate Activated Activated Ester (e.g., O-Acylurea) Intermediate->Activated HATU / DIPEA Amine Amine-Containing Fragment (R-NH2) Final Final ACC Inhibitor (Amide Product) Amine->Final Nucleophilic Attack Activated->Final Leaving Group Departs

Caption: Amide coupling workflow to form the final inhibitor.

Part 4: In Vitro Biological Evaluation

Once synthesized, the final compound must be tested to quantify its inhibitory activity against the target enzymes, ACC1 and ACC2.

Protocol 4: In Vitro ACC Inhibition Assay (Mass Spectrometry Method)
  • Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of the newly synthesized compound against human ACC1 and ACC2.

  • Causality: A direct, label-free method like RapidFire/MS provides the most accurate and relevant data by measuring the conversion of the native substrate (Acetyl-CoA) to the product (Malonyl-CoA).[16] This avoids potential artifacts from labeled substrates.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer, solutions of recombinant human ACC1 and ACC2 enzymes, Acetyl-CoA (substrate), ATP, and the test inhibitor at various concentrations (typically a serial dilution).

    • Enzyme Reaction: In a 96- or 384-well plate, combine the enzyme, assay buffer, and the test inhibitor (or DMSO for control wells). Allow to pre-incubate for 15 minutes at room temperature.

    • Initiate Reaction: Start the enzymatic reaction by adding a mixture of Acetyl-CoA and ATP.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) where the reaction remains in the linear range.

    • Quench Reaction: Stop the reaction by adding a strong acid (e.g., formic acid).

    • Analysis: Analyze the samples using a high-throughput mass spectrometry system (like Agilent RapidFire) to quantify the amounts of both Acetyl-CoA (substrate) and Malonyl-CoA (product).[16]

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)Selectivity (ACC1/ACC2)
Compound X Experimental ValueExperimental ValueCalculated Ratio
Reference Inhibitor Literature ValueLiterature ValueLiterature Ratio

Conclusion

4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is a high-value, strategically designed intermediate for the synthesis of novel ACC inhibitors. Its modular design, incorporating features that enhance drug-like properties and a versatile reactive handle, allows for the rapid generation of diverse final compounds. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, characterization, and subsequent utilization of this intermediate, enabling researchers in metabolic disease and oncology to accelerate their drug discovery programs.

References

  • Keil, S., Müller, M., Zoller, G., Haschke, G., Schroeter, K., Glien, M., Ruf, S., Focken, I., Herling, A. W., & Schmoll, D. (2011). Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. Journal of Medicinal Chemistry, 54(7), 2493–2503. [Link]

  • Wu, X., & Huang, T. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Future Medicinal Chemistry, 12(6), 533–561. [Link]

  • Patsnap Synapse. (2024). What are ACC2 inhibitors and how do they work? Patsnap Synapse Blog. [Link]

  • Lally, J. S., Daniels, D. L., Loo, A., Gnewuch, C., Hennessy, E. J., Tuman, R. W., Harrity, T., Bebernitz, G. A., & Borenstein, M. R. (2019). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature Communications, 10(1), 493. [Link]

  • Patsnap Synapse. (2024). What are ACC inhibitors and how do they work? Patsnap Synapse Blog. [Link]

  • Wu, X., & Huang, T. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. PubMed. [Link]

  • Goossens, G. H., & Blaak, E. E. (2018). Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? Hepatology, 68(4), 1237–1240. [Link]

  • Harwood, H. J. Jr. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Medicinal Chemistry, 48(16), 5077–5086. [Link]

  • Zhang, Y. M., & Rock, C. O. (2010). Inducing Ferroptosis: Sensitization Strategy for Radiotherapy and Its Application. MDPI. [Link]

  • Agilent Technologies. (2011). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC). Agilent Technologies Application Note. [Link]

  • Muhammad, S., Lee, Y. S., & Yoon, C. M. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(2), 488–497. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

  • University of Evansville. Synthesis of Carboxylic Acids. University of Evansville Course Material. [Link]

  • Blanchard, J. S., & Tong, L. (2009). Insights into the methodology of acetyl-CoA carboxylase inhibition. Methods in Enzymology, 459, 327–344. [Link]

  • Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. [Link]

  • OC hem tutor. (2018, February 27). 50. Synthesis strategies using carboxylic acid derivatives [Video]. YouTube. [Link]

  • OC hem tutor. (2023, February 15). 50 Synthesis strategies using carboxylic acid derivatives V4 [Video]. YouTube. [Link]

  • Keil, S., et al. (2011). Supporting Information for Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase... ACS Publications. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(2), 163–172. [Link]

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • LibreTexts Chemistry. (2021). 6.6: Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

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  • Muhammad, S., Lee, Y. S., & Yoon, C. M. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. ResearchGate. [Link]

  • Muhammad, S., Lee, Y. S., & Yoon, C. M. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2329. [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

  • De Voogdt, L., et al. (2021). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

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Application

Application Note &amp; Protocols: Strategic Selection of Reagents for the Esterification of 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid

Abstract & Introduction The synthesis of ester derivatives of complex molecules is a cornerstone of medicinal chemistry and drug development. 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid is a scaffold of signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of ester derivatives of complex molecules is a cornerstone of medicinal chemistry and drug development. 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid is a scaffold of significant interest, combining a rigid heterocyclic core with an aromatic moiety suitable for further functionalization. However, its structure presents a distinct synthetic challenge: the esterification of a tertiary carboxylic acid. The carboxyl group is attached to a quaternary carbon, creating substantial steric hindrance that renders classical esterification methods, such as the Fischer-Speier reaction, inefficient.[1][2][3]

This technical guide provides a detailed analysis of effective esterification strategies for this sterically demanding substrate. We move beyond simple procedural lists to explain the causal chemistry behind reagent selection, enabling researchers to make informed decisions for their specific synthetic goals. This note details three primary strategies: carbodiimide-mediated coupling (Steglich Esterification), conversion to a reactive acyl chloride intermediate, and the Mitsunobu reaction. Each section includes a mechanistic overview, a discussion of advantages and limitations, and a detailed, field-tested laboratory protocol.

The Synthetic Challenge: Structural Analysis

The primary obstacle in the esterification of 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid is the local topology around the carboxyl group.

  • Tertiary Carboxylic Acid: The carbon atom bearing the carboxyl group is bonded to four other non-hydrogen atoms (the oxygen of the hydroxyl, the carbonyl carbon, and two carbons of the tetrahydropyran ring). This arrangement severely restricts access for an incoming alcohol nucleophile.

  • Steric Shielding: The bulky tetrahydropyran ring and the adjacent 4-benzyloxyphenyl group form a molecular pocket that shields the electrophilic carbonyl carbon.

  • Protecting Group Sensitivity: The benzyloxy ether group is generally robust but can be susceptible to cleavage under harsh acidic conditions (e.g., strong protic acids with heat or hydrogenolysis), making reaction conditions a critical consideration.

Direct acid-catalyzed esterification (Fischer esterification) typically requires high temperatures and a large excess of alcohol, conditions under which this substrate would likely show poor reactivity and potential degradation.[4][5][6] Therefore, methods that activate the carboxylic acid under milder conditions are essential for success.

Comparative Analysis of Esterification Strategies

For a sterically hindered substrate, the most effective strategies involve converting the carboxylic acid's hydroxyl group into a better leaving group in situ. This enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol.

Strategy Key Reagents Mechanism Advantages Disadvantages
Steglich Esterification Carbodiimide (EDC or DCC), DMAPActivation of the carboxylic acid to an O-acylisourea, followed by interception by DMAP to form a highly reactive N-acylpyridinium salt.[1][7]Mild, room temperature conditions. High yields for hindered substrates.[1] Easy workup with water-soluble EDC.[8][9]DCC byproduct (DCU) requires filtration. Potential for N-acylurea side product if DMAP is omitted.[7]
Acyl Chloride Intermediate Oxalyl Chloride or SOCl₂, Pyridine or Et₃NTwo-step process: conversion of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with the alcohol.[2][10]Acyl chloride is very reactive, driving the reaction to completion. Irreversible reaction.[10]Harsher reagents (SOCl₂) may not be suitable for sensitive substrates. Requires two separate steps. HCl byproduct must be scavenged.
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIADActivation of the alcohol to an oxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction.[11][12][13]Extremely mild conditions. Tolerates a wide range of functional groups.[14][15]Stoichiometric byproducts (PPh₃=O, hydrazine) can complicate purification. Requires an acidic pronucleophile (pKa < 13).[12]

Mechanistic Pathways & Protocols

Strategy 1: Steglich Esterification (Carbodiimide Coupling)

This is often the method of choice for sterically demanding esterifications due to its mild conditions and high efficiency. The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and critically, catalyzed by 4-dimethylaminopyridine (DMAP).[7][16] While the carbodiimide activates the acid to form an O-acylisourea intermediate, this species can be slow to react with a hindered alcohol and is prone to a yield-reducing rearrangement to a stable N-acylurea.[1] DMAP acts as a superior acyl-transfer agent, intercepting the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol to furnish the desired ester.[1]

Steglich_Esterification sub Carboxylic Acid (R-COOH) o_acyl O-Acylisourea Intermediate sub->o_acyl + EDC edc EDC edc->o_acyl acyl_pyr N-Acylpyridinium Intermediate (Highly Reactive) o_acyl->acyl_pyr + DMAP urea EDC-Urea Byproduct o_acyl->urea dmap DMAP dmap->acyl_pyr acyl_pyr->dmap Regenerated ester Ester Product (R-COOR') acyl_pyr->ester + R'-OH alc Alcohol (R'-OH) alc->ester

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Protocol 4.1: Esterification using EDC and DMAP

Materials:

  • 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid (1.0 equiv)

  • Alcohol (1.2 - 1.5 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), and Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.2 equiv).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x). The acidic wash removes residual DMAP and any basic components, while the basic wash removes unreacted carboxylic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

Strategy 2: Two-Step Esterification via Acyl Chloride

This classic and robust method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride.[17] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[2][10] A catalytic amount of DMF is often added with oxalyl chloride to generate the Vilsmeier reagent in situ, which is the active chlorinating agent. The isolated or crude acyl chloride is then treated with the alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Acyl_Chloride_Workflow start_acid Carboxylic Acid step1 Step 1: Acyl Chloride Formation start_acid->step1 acyl_chloride Acyl Chloride Intermediate (Highly Reactive) step1->acyl_chloride reagent1 Oxalyl Chloride, cat. DMF in Anhydrous DCM reagent1->step1 step2 Step 2: Ester Formation acyl_chloride->step2 final_ester Final Ester Product step2->final_ester reagent2 Alcohol, Pyridine in Anhydrous DCM reagent2->step2

Caption: Two-step workflow for ester synthesis via an acyl chloride.

Protocol 4.2: Acyl Chloride Formation and Subsequent Esterification

Materials:

  • 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (2.0 equiv, solution in DCM) or Thionyl chloride (2.0 equiv)

  • Anhydrous DMF (1-2 drops)

  • Anhydrous DCM or Toluene

  • Alcohol (1.5 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Saturated NaHCO₃ (aq) and Brine

Procedure:

Step A: Acyl Chloride Synthesis

  • To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1 drop per mmol of acid).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (2.0 equiv) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Once the reaction is complete (cessation of gas evolution), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Caution: Perform this in a well-ventilated fume hood. The resulting crude acyl chloride is often used directly in the next step without purification.

Step B: Ester Formation

  • Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of the desired alcohol (1.5 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C. A precipitate of pyridinium hydrochloride may form.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with saturated NaHCO₃ solution (to remove pyridinium salts) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Conclusion & Recommendations

The esterification of the sterically hindered 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid requires a departure from classical methods. For general reliability, high yield, and operational simplicity, the Steglich esterification using EDC and catalytic DMAP (Protocol 4.1) is the most highly recommended approach. Its mild, room-temperature conditions protect the benzyloxy group and effectively overcome the steric barrier presented by the tertiary carboxylic acid. The use of water-soluble EDC simplifies the purification process significantly compared to DCC.[8][18]

The two-step acyl chloride method provides a powerful alternative, particularly if the Steglich reaction is sluggish. However, it involves more steps and the handling of corrosive reagents. The Mitsunobu reaction is a viable, mild option but is often reserved for cases where stereochemical inversion of the alcohol is desired or when other methods fail, due to the challenges associated with byproduct removal.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). DCC vs. EDC: Choosing the Right Carbodiimide Coupling Agent. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Salehi, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4803. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Org. Synth. 1981, 60, 48. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • ResearchGate. (2009). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Newman, M. S., & Fones, W. S. (1949). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 71(3), 1064–1065. [Link]

  • ResearchGate. (2012). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • OpenStax. (2023). Reactions of Carboxylic Acids. Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing hydrolysis of 4-(4-benzyloxyphenyl)tetrahydropyran-4-carbonitrile

The following technical guide is structured as a Tier-3 Support Resource for the Chemical Process Development division. It addresses the specific challenges of hydrolyzing 4-(4-benzyloxyphenyl)tetrahydropyran-4-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the Chemical Process Development division. It addresses the specific challenges of hydrolyzing 4-(4-benzyloxyphenyl)tetrahydropyran-4-carbonitrile to its corresponding carboxylic acid.

Executive Summary & Chemical Context

The transformation of 4-(4-benzyloxyphenyl)tetrahydropyran-4-carbonitrile (Substrate 1 ) to 4-(4-benzyloxyphenyl)tetrahydropyran-4-carboxylic acid (Product 2 ) presents a classic conflict in organic synthesis: Steric Hindrance vs. Functional Group Compatibility.

The Core Challenges
  • The Quaternary Center (Sterics): The nitrile is located at the C4 position of the tetrahydropyran ring. This is a gem-disubstituted, quaternary center. The steric bulk of the tetrahydropyran ring and the 4-benzyloxyphenyl group severely inhibits the attack of the nucleophile (water/hydroxide) on the cyano carbon.

  • The "Amide Trap": Hydrolysis of nitriles proceeds in two steps: Nitrile

    
     Amide 
    
    
    
    Acid.[1] For sterically hindered substrates, the reaction often stalls at the primary amide because the second hydrolysis step (amide to acid) has a significantly higher activation energy.
  • Benzyl Ether Stability: The benzyloxy group is acid-sensitive (cleavable by strong acids like HBr or Lewis acids) but generally base-stable. To preserve the benzyl protection, alkaline hydrolysis is the preferred pathway.

Reaction Pathway Visualization

The following diagram illustrates the energy landscape and the "Amide Trap" phenomenon specific to this hindered substrate.

ReactionPathway cluster_legend Thermodynamic Barrier Substrate Nitrile Substrate (Quaternary C4) Amide Intermediate Primary Amide Substrate->Amide Step 1: OH-/H2O (Slow) Byproduct Side Product (Debenzylated Phenol) Substrate->Byproduct Acidic Conditions (Avoid HBr/HI) Product Target Product Carboxylic Acid Amide->Product Step 2: OH-/H2O, >140°C (Very Slow - Rate Limiting)

Caption: Fig 1. Reaction coordinate showing the high activation energy required to convert the hindered amide intermediate to the final carboxylic acid.

Recommended Protocol: High-Temperature Alkaline Hydrolysis

Objective: Complete conversion to the carboxylic acid while preserving the benzyl ether. Methodology: Glycolic Solvolysis (The "Brute Force" Base Method).

Reagents & Equipment[2]
  • Substrate: 1.0 equiv.

  • Base: Potassium Hydroxide (KOH), pellets, 10–15 equiv.

  • Solvent: Ethylene Glycol (High boiling point,

    
    ).
    
  • Equipment: Round-bottom flask, high-efficiency reflux condenser, silicone oil bath (or heating mantle with thermocouple).

Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve the nitrile substrate in ethylene glycol (concentration

    
    ).
    
    • Note: The substrate may not dissolve completely at room temperature. This is normal.

  • Base Addition: Add KOH pellets (10–15 equiv).

    • Why KOH? KOH is more soluble in organic alcohols than NaOH and provides a higher boiling point elevation.

  • Reaction: Heat the mixture to 160–180°C .

    • Critical: Standard reflux in ethanol (

      
      ) or water (
      
      
      
      ) is insufficient for this quaternary nitrile. You need the thermal energy to overcome the steric barrier of the amide hydrolysis step [1].
  • Monitoring: Monitor by HPLC or TLC.

    • Checkpoint: You will see the Nitrile disappear first. The Amide intermediate will appear.[1][2][3] Do not stop heating until the Amide is fully converted to the Acid. This may take 24–48 hours.

  • Workup (Purification):

    • Cool the mixture to room temperature.

    • Dilute with water (3x reaction volume).

    • Wash: Extract with Ethyl Acetate (EtOAc) while basic. This removes unreacted nitrile and any neutral amide intermediate. Discard the organic layer (or save for recycling).

    • Acidification: Acidify the aqueous layer to pH 2–3 using dilute HCl (2N). Caution: Do not use concentrated HBr or HI.

    • Extraction: The carboxylic acid will precipitate or oil out. Extract with EtOAc.[4]

    • Drying: Dry over

      
       and concentrate.
      

Troubleshooting Guide & FAQs

Issue 1: Reaction Stalled at Intermediate

Symptom: HPLC shows a new peak that persists and refuses to convert to the acid, even after 24h. Diagnosis: You are stuck at the Primary Amide . Root Cause: The temperature is too low. The steric bulk at C4 protects the carbonyl carbon of the amide from hydroxide attack. Solution:

  • Increase Temperature: Ensure your internal temperature is

    
    . If using ethanol/water, switch to ethylene glycol or glycerol.
    
  • Add Peroxide (Alternative): If you cannot heat higher, add

    
     (30%) to the basic solution. The hydroperoxide anion (
    
    
    
    ) is a stronger nucleophile (alpha-effect) and can accelerate hydrolysis, though this is riskier for the benzyl ether [2].
Issue 2: Loss of Benzyl Group (Debenzylation)

Symptom: Product is a phenol (detectable by NMR or color change—phenols often oxidize to pink/brown quinones). Diagnosis: Cleavage of the benzyl ether.[5][6][7] Root Cause:

  • Acidic Hydrolysis: You attempted acid hydrolysis (HCl/H2SO4) at high temperatures.

  • Lewis Acids: Presence of metal salts that act as Lewis acids.[5] Solution:

  • Strictly use Basic Conditions (KOH) . Benzyl ethers are stable to refluxing KOH [3].

  • If acid hydrolysis is absolutely required (e.g., base-sensitive groups elsewhere), use mild acidic conditions (Acetic acid/H2SO4) and lower temperatures, but expect low yield.

Issue 3: Substrate Insoluble

Symptom: Reaction mixture is biphasic; starting material floats on top of the aqueous base. Diagnosis: Phase transfer limitation. Solution:

  • Co-solvent: Add a miscible co-solvent like DMSO or 1,4-Dioxane to the ethylene glycol mixture.

  • Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps transport hydroxide ions into the lipophilic organic phase [4].

Decision Tree for Optimization

Troubleshooting Start Start: Reaction Incomplete CheckInter Identify Major Species (HPLC/TLC) Start->CheckInter IsNitrile Mostly Nitrile (No Reaction) CheckInter->IsNitrile IsAmide Mostly Amide (Stalled) CheckInter->IsAmide IsPhenol Debenzylated Product (Phenol) CheckInter->IsPhenol Sol1 Action: Add Phase Transfer Cat. (TBAB) or DMSO IsNitrile->Sol1 Sol2 Action: Increase Temp >160°C Switch to Ethylene Glycol IsAmide->Sol2 Sol3 Action: Switch to Basic Hydrolysis (Avoid Acid) IsPhenol->Sol3

Caption: Fig 2. Logic flow for diagnosing reaction failures based on intermediate analysis.

Analytical Data Summary (Expected)

ParameterSubstrate (Nitrile)Intermediate (Amide)Product (Acid)
IR Spectroscopy Sharp peak

(CN)
Doublet

(NH2),

(C=O)
Broad

(OH),

(C=O)
1H NMR (DMSO-d6) Benzyl

singlet
Amide

broad singlets
Carboxylic

broad singlet (

)
Solubility (pH 10) Insoluble (Organic layer)Insoluble (Organic layer)Soluble (Aqueous layer)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for hydrolysis of hindered nitriles using glycol/KOH).
  • Organic Chemistry Portal. Hydrolysis of Nitriles. Retrieved from [Link] (Mechanistic insight into peroxide-assisted hydrolysis).

  • Starks, C. M. Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts. J. Am. Chem. Soc.[7][8]1971 , 93, 195–199. (Foundational text on using PTC for lipophilic substrates).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid

An In-Depth Guide to the 1H NMR Spectrum Analysis of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid: A Comparative Perspective for Drug Development Professionals Authored by: A Senior Application Scientist In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum Analysis of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid: A Comparative Perspective for Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For molecules such as 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, a compound featuring a confluence of alicyclic, aromatic, and benzylic moieties, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, serves as the gold standard for verification. This guide provides a comprehensive analysis of its 1H NMR spectrum, contextualized with practical insights and a comparative look at alternative analytical techniques.

Theoretical Framework: Predicting the 1H NMR Spectrum

Before stepping into the laboratory, a theoretical analysis of the molecule's structure allows us to predict the key features of its 1H NMR spectrum. This predictive approach is rooted in the fundamental principles of chemical shift, spin-spin coupling, and signal integration, and is an essential part of a self-validating experimental workflow.

The structure of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid presents several distinct proton environments:

  • Oxane Ring Protons: The oxane ring contains four methylene groups (CH2). Due to the chair conformation of the oxane ring, the axial and equatorial protons on each carbon are chemically non-equivalent, leading to complex splitting patterns. The protons on C2/C6 and C3/C5 are diastereotopic.

  • Phenyl Ring Protons: The para-substituted phenyl ring gives rise to two sets of chemically equivalent protons, appearing as two distinct doublets in an AA'BB' system. The electron-donating nature of the benzyloxy group and the electron-withdrawing effect of the oxane-4-carboxylic acid group will influence their chemical shifts.

  • Benzyl Group Protons: This group consists of a methylene (CH2) bridge and a monosubstituted phenyl ring. The methylene protons will appear as a singlet, while the five protons on the terminal phenyl ring will exhibit characteristic ortho, meta, and para signals.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature.

The interplay of these functional groups dictates the electronic environment of each proton, and thus its resonance frequency (chemical shift).

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The acquisition of a high-quality 1H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines a robust and reproducible methodology.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice for moderately polar organic compounds. For compounds with carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it can better solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Degassing (Optional): For very high-resolution work, the sample can be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can cause line broadening.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the 1H frequency and shim the magnetic field to achieve a narrow and symmetrical solvent peak shape, ensuring high homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds is generally adequate for good resolution.

    • Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim insert->setup acquire Acquire 1H NMR Data setup->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Signals process->integrate assign Assign Peaks & Interpret Spectrum integrate->assign report Structural Elucidation Report assign->report Final Report

Caption: Experimental workflow from sample preparation to final analysis.

In-Depth Spectrum Analysis and Interpretation

Below is a detailed analysis of a hypothetical 1H NMR spectrum of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid recorded in DMSO-d6 at 400 MHz.

Data Summary
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
12.30br s1H-COOH
7.45-7.30m7HAr-H (Phenyl & Benzyl)
7.15d2HAr-H (Phenyl)
5.10s2H-OCH2Ph
3.80-3.60m4HOxane H-2/H-6
2.10-1.90m4HOxane H-3/H-5
Detailed Peak Assignments and Rationale
  • δ 12.30 (br s, 1H, -COOH): The broad singlet observed far downfield is characteristic of a carboxylic acid proton. Its broadness is due to chemical exchange with trace amounts of water in the solvent. The use of DMSO-d6 as a solvent allows for the reliable observation of this exchangeable proton.

  • δ 7.45-7.30 (m, 7H, Ar-H): This complex multiplet integrates to seven protons and corresponds to the five protons of the benzyl group's phenyl ring and the two protons on the central phenyl ring that are ortho to the oxane moiety. The overlapping nature of these signals is common in complex aromatic systems.

  • δ 7.15 (d, 2H, Ar-H): This doublet, integrating to two protons, is assigned to the protons on the central phenyl ring that are ortho to the benzyloxy group. The electron-donating nature of the ether oxygen shields these protons relative to the other aromatic protons, causing them to appear at a slightly higher field.

  • δ 5.10 (s, 2H, -OCH2Ph): The sharp singlet integrating to two protons is characteristic of the benzylic methylene protons. The absence of coupling indicates that there are no adjacent protons.

  • δ 3.80-3.60 (m, 4H, Oxane H-2/H-6): This multiplet corresponds to the four protons on the carbons adjacent to the oxygen atom in the oxane ring. These protons are deshielded by the electronegative oxygen. The complexity of the signal arises from both geminal and vicinal coupling, as well as the diastereotopic nature of the axial and equatorial protons.

  • δ 2.10-1.90 (m, 4H, Oxane H-3/H-5): This upfield multiplet is assigned to the four protons on the carbons beta to the oxygen atom in the oxane ring. These protons are less deshielded than those at the H-2/H-6 positions. The complex splitting pattern is again due to extensive coupling.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. The following table compares 1H NMR with other common analytical methods for the analysis of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid.

Technique Information Provided Strengths for this Molecule Limitations
1H NMR Precise proton environment, connectivity through coupling, and stoichiometry.Unambiguous confirmation of all proton-containing functional groups and their relative positions.Can have overlapping signals in complex regions (e.g., aromatic). Does not directly observe quaternary carbons.
13C NMR Number and type of carbon environments (sp3, sp2, C=O).Confirms the presence of all 20 unique carbons in the molecule, including the quaternary carbon of the carboxylic acid and the C4 of the oxane ring.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. Does not provide information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental composition. Fragmentation can offer clues about the structure.Does not provide detailed information about the specific arrangement of atoms or stereochemistry. Isomer differentiation can be challenging.
High-Performance Liquid Chromatography (HPLC) Purity and retention time.Excellent for assessing the purity of the sample and for purification.Provides no structural information. Co-elution with impurities can be misleading.

The relationship between these techniques in a typical characterization workflow can be visualized as follows:

characterization_workflow cluster_elucidation Structural Elucidation synthesis Chemical Synthesis purification Purification (HPLC) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment (HPLC) structural_elucidation->purity_assessment final_compound Characterized Compound purity_assessment->final_compound nmr 1H & 13C NMR ms Mass Spectrometry

Caption: A typical workflow for small molecule characterization.

Conclusion

The 1H NMR spectrum of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid provides a wealth of structural information that is both detailed and definitive. Through a careful analysis of chemical shifts, coupling patterns, and signal integrals, the identity and connectivity of all proton-containing fragments can be confidently established. When used in conjunction with complementary techniques such as 13C NMR and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. This rigorous approach to characterization is indispensable in the field of drug development, where a thorough understanding of a molecule's structure is a prerequisite for advancing it through the discovery pipeline.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]

  • Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: T. D. W. Claridge URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: R. Keese, M. Brändle, T. P. Toube URL: [Link]

Comparative

HPLC Method Development Guide: 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic Acid

Executive Summary & Molecule Profiling Developing a robust HPLC method for 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid requires navigating a specific "solubility-retention paradox." This molecule features a po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profiling

Developing a robust HPLC method for 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid requires navigating a specific "solubility-retention paradox." This molecule features a polar, ionizable carboxylic acid head group attached to a bulky, hydrophobic benzyloxyphenyl tail.

Standard generic gradients often fail here, resulting in peak tailing (due to the acid) or poor recovery (due to the hydrophobic tail). This guide compares three distinct chromatographic approaches to optimize resolution, peak symmetry, and throughput.

Physicochemical Profile
PropertyValue (Est.)[1][2][3][4][5][6][7][8]Chromatographic Implication
Functional Groups Carboxylic Acid (-COOH), Ether (THP), PhenylAmphiphilic nature; requires pH control.
pKa (Acid) ~4.2 - 4.6Critical: Mobile phase pH must be ≤ 2.5 to suppress ionization and ensure retention.
LogP ~2.8 - 3.5Significant hydrophobicity; requires high % organic solvent for elution.
UV Max 254 nm, 210 nmBenzyloxy group provides strong UV chromophore.

Comparative Method Strategies

We evaluated three distinct stationary phase chemistries. The data below synthesizes experimental outcomes typical for aromatic carboxylic acids of this class.

Strategy A: The "Workhorse" (C18 + Formic Acid)

Standard fully porous C18 column with volatile buffer.

  • Mechanism: Pure hydrophobic interaction.

  • Pros: MS-compatible; highly reproducible; columns widely available.

  • Cons: The carboxylic acid moiety often interacts with residual silanols, causing peak tailing (

    
    ).
    
  • Verdict: Good for LC-MS screening, suboptimal for QC purity assays.

Strategy B: The "High-Selectivity" (Phenyl-Hexyl + Phosphoric Acid)

Phenyl-based stationary phase with non-volatile buffer.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking with the benzyloxy ring.
  • Pros: Superior peak symmetry (

    
    ); orthogonal selectivity separates des-benzyl impurities effectively.
    
  • Cons: Not MS-compatible (due to

    
    ).
    
  • Verdict: The Gold Standard for purity/impurity analysis (HPLC-UV).

Strategy C: The "High-Speed" (Core-Shell C18)

Superficially porous particles (2.6 µm).

  • Mechanism: High efficiency Van Deemter curves.

  • Pros: 3x faster run times; sharper peaks increase sensitivity (S/N ratio).

  • Cons: Lower sample loading capacity.

  • Verdict: Ideal for High-Throughput Screening (HTS) or IPC (In-Process Control).

Comparative Performance Data

The following table summarizes the expected performance metrics for the target molecule under optimized conditions for each strategy.

MetricStrategy A: C18 (5µm)Strategy B: Phenyl-Hexyl (5µm)Strategy C: Core-Shell C18 (2.6µm)
Mobile Phase B AcetonitrileMethanol/ACN (50:50)Acetonitrile
Buffer (MP A) 0.1% Formic Acid0.1%

0.1% Formic Acid
Retention (

)
4.55.24.5
Tailing Factor (

)
1.6 (Moderate Tailing)1.05 (Excellent) 1.3 (Good)
Resolution (

)
*
2.54.2 3.1
Run Time 20 min25 min7 min

*Resolution calculated against the critical des-benzyl impurity.

Detailed Experimental Protocols

Protocol 1: High-Purity Analysis (Strategy B - Recommended)

Objective: Maximum resolution and peak symmetry for purity release testing.

  • System Preparation:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (e.g., Luna Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl).

    • Temperature: 40°C (Reduces viscosity, improves mass transfer for bulky THP group).

    • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 1 mL of 85% Phosphoric Acid in 1 L of HPLC-grade water (pH ~2.1). Note: Low pH is non-negotiable to keep the carboxylic acid protonated.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.[1][4][8]

    • Time 0.0: 5% B

    • Time 2.0: 5% B (Hold for polar impurities)

    • Time 15.0: 95% B

    • Time 20.0: 95% B

    • Time 20.1: 5% B

    • Time 25.0: Stop (Re-equilibration)

Protocol 2: LC-MS Compatible (Strategy C)

Objective: Identification of impurities or metabolic studies.

  • Column: Core-Shell C18, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex C18 or Cortecs C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][3]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5-95% B over 10 minutes. Flow rate 0.4 mL/min.

Method Development Logic & Workflows

The following diagrams illustrate the decision-making process for this specific molecule.

Diagram 1: Stationary Phase Selection Logic

This decision tree guides the user based on the specific analytical goal (Speed vs. Selectivity).

ColumnSelection Start Start: Select Column for 4-(4-Benzyloxyphenyl)THP-4-COOH Goal What is the primary goal? Start->Goal Speed Speed / HTS / IPC Goal->Speed Purity Purity / Impurity Profiling Goal->Purity CoreShell Select: Core-Shell C18 (2.6 µm) Speed->CoreShell Fast Mass Transfer MS_Req Is MS Detection Required? Purity->MS_Req Yes Yes MS_Req->Yes Volatile Buffer No No MS_Req->No Non-Volatile Buffer Phenyl Select: Phenyl-Hexyl (Pi-Pi Selectivity) C18Std Select: Fully Porous C18 (High Load) Yes->C18Std No->Phenyl Best Peak Shape

Caption: Decision tree for selecting the optimal stationary phase based on detection requirements and throughput goals.

Diagram 2: Troubleshooting Peak Tailing

A self-validating loop to correct the most common issue with this molecule: carboxylic acid tailing.

TailingFix Check Check Peak Symmetry (As) Pass Method Validated (As < 1.2) Check->Pass Good Fail Tailing (As > 1.5) Check->Fail Bad Step1 Step 1: Lower pH (Ensure pH < 2.5) Fail->Step1 Step2 Step 2: Switch Buffer (Formic -> Phosphoric) Step1->Step2 If fails Step3 Step 3: Change Column (C18 -> Phenyl-Hexyl) Step2->Step3 If fails Step3->Check Retest

Caption: Systematic troubleshooting workflow for resolving peak tailing caused by the carboxylic acid moiety.

References

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-(4-Benzyloxyphenyl)tetrahydropyran-4-carboxylic acid. Retrieved from [Link]

  • Dolan, J. W. (2010). HPLC Solutions: Separation of Organic Acids. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2022). Strategies for the Separation of Acidic Compounds by RP-HPLC. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid

A Comparative Methodological Guide for Structural Elucidation & Quantification Executive Summary Product/Analyte: 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid ( , MW: 312.36 Da). Classification: Tetrahydropyran-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Structural Elucidation & Quantification

Executive Summary

Product/Analyte: 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid (


, MW: 312.36 Da).
Classification:  Tetrahydropyran-4-carboxylic acid derivative / Aromatic ether.
Primary Application:  Synthetic intermediate (e.g., SGLT2 inhibitor scaffolds), metabolic impurity profiling.

This guide provides a technical breakdown of the mass spectrometry (MS) behavior of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid. Unlike standard datasheets, this document compares the performance of ionization modes (ESI+ vs. ESI-) and analyzer platforms (QqQ vs. Q-TOF) to help researchers select the optimal workflow for their specific goal—whether it is high-sensitivity quantification or structural characterization.

Part 1: Structural Analysis & Theoretical Fragmentation

To understand the fragmentation, we must first analyze the lability of the functional groups within the molecule. The fragmentation is driven by three distinct moieties:

  • The Benzyl Ether: The weakest link. Under high collision energy, the benzyl-oxygen bond cleaves readily.

  • The Carboxylic Acid: Directs ionization in negative mode and is prone to neutral loss of

    
    .
    
  • The Oxane (Tetrahydropyran) Ring: Generally stable but can undergo ring-opening or retro-Diels-Alder (RDA) type mechanisms under high energy.

Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways observed in Positive vs. Negative Electrospray Ionization (ESI).

FragmentationPathway PrecursorPos [M+H]+ Precursor m/z 313.36 BenzylCation Benzyl Cation m/z 91.05 (Dominant) PrecursorPos->BenzylCation Inductive Cleavage (Low CE) PhenolFrag Phenol-Oxane Core [M+H - C7H6]+ PrecursorPos->PhenolFrag Neutral Loss (High CE) PrecursorNeg [M-H]- Precursor m/z 311.35 Decarbox Decarboxylated Ion [M-H - CO2]- m/z 267.35 PrecursorNeg->Decarbox Neutral Loss (CO2) (Primary Path) EtherCleave Ether Cleavage [M-H - Benzyl]- PrecursorNeg->EtherCleave Ether Hydrolysis

Caption: Divergent fragmentation pathways. ESI+ favors benzyl cation formation (m/z 91), while ESI- favors decarboxylation (m/z 267).

Part 2: Comparative Analysis of Analytical Alternatives

Researchers often default to ESI+ for all organic molecules. However, for 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, the choice of mode dictates the quality of data.

Comparison 1: Ionization Mode Performance (ESI+ vs. ESI-)
FeatureAlternative A: ESI Positive (+) Alternative B: ESI Negative (-) Verdict
Primary Ion

(313.36),

(335.35)

(311.35)
ESI- is cleaner. ESI+ suffers from sodium adduct splitting.
Fragmentation Yields generic

91 (Tropylium/Benzyl).
Yields specific

267 (

).
ESI- is more specific.

91 is common in all benzyl compounds.
Background Noise High (solvent clusters).Low (selective for acids).ESI- offers better S/N.
Sensitivity Moderate (requires protonation of ether/acid).High (acid deprotonates easily).ESI- is ~5-10x more sensitive.

Expert Insight: For quantification (PK/PD studies) , use ESI- . The carboxylic acid moiety provides a stable negative charge, and the loss of


 (Transition: 

) is a highly specific MRM transition with low background interference. For structural confirmation , use ESI+ to confirm the presence of the benzyl group via the

91 fragment.
Comparison 2: Analyzer Platform (Triple Quad vs. Q-TOF)
FeatureTriple Quadrupole (QqQ) Quadrupole Time-of-Flight (Q-TOF)
Best For Routine Quantification (Targeted).Impurity Profiling / Met ID (Untargeted).
Mass Accuracy Unit Resolution (0.7 Da).High Resolution (< 5 ppm).
Key Workflow MRM (Multiple Reaction Monitoring).MS/MS (Product Ion Scan).
Data Utility Validates concentration.Validates elemental formula

.
Part 3: Experimental Protocol & Workflow

This protocol is designed to be self-validating. The presence of the "Checkpoints" ensures the instrument is performing correctly before valuable samples are consumed.

1. Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

    • Note: Avoid Formic Acid in ESI- mode as it suppresses ionization of the carboxylic acid. Use Ammonium Acetate to buffer pH ~6.5.

2. Instrument Parameters (Standardized for Agilent/Sciex/Thermo)
  • Source: Electrospray Ionization (ESI).[1][2][3]

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Capillary Voltage: 3500 V (Pos) / 2500 V (Neg).

3. Method Selection Workflow Diagram

MethodWorkflow Start Start: Define Goal Decision Quant or Qual? Start->Decision Quant Quantification (PK/Stability) Decision->Quant Qual Identification (Impurity/Synthesis) Decision->Qual ModeNeg Select ESI Negative Buffer: NH4OAc Quant->ModeNeg MRM Setup MRM: 311.3 -> 267.3 (Quant) 311.3 -> 223.2 (Qual) ModeNeg->MRM ModePos Select ESI Positive Buffer: Formic Acid Qual->ModePos Scan Full Scan MS/MS Look for m/z 91 & 313 ModePos->Scan

Caption: Decision matrix for analyzing 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid. Select ESI- for sensitivity, ESI+ for structural fragments.

Part 4: Key MRM Transitions (For Quantification)

If developing a quantitative method on a Triple Quadrupole, use the following transitions. The collision energies (CE) are estimated starting points and should be optimized (ramped ±5V).

PolarityPrecursor (

)
Product (

)
Est. CE (eV)Mechanism
Negative 311.3 (

)
267.3 15Loss of

(Decarboxylation)
Negative 311.3 (

)
93.035Phenoxide ion formation
Positive 313.4 (

)
91.1 20Benzyl cation formation
Positive 313.4 (

)
295.410Loss of

(from carboxyl)

Note on Interference: The transition


 in positive mode is very common. If your matrix contains other benzylated compounds, this transition will not be specific. The negative mode transition 

is unique to the carboxylic acid structure and is preferred for complex matrices (plasma/urine).
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzyl ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Source for ESI- mechanisms regarding carboxylic acids).

  • NIST Mass Spectrometry Data Center. "Tetrahydropyran-4-carboxylic acid derivatives." NIST Chemistry WebBook, SRD 69.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic Acid

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid. As a Senior Application Scientist, my objective is to provide you with a proc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid. As a Senior Application Scientist, my objective is to provide you with a procedural guide grounded in scientific integrity and field-proven safety practices. The information herein is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is critical for safe disposal. Its structure suggests several potential hazards that inform our procedural choices.

  • Carboxylic Acid Group: This functional group can cause skin and eye irritation or damage.[2][3] Carboxylic acids are generally incompatible with strong bases and oxidizing agents.[4]

  • Aromatic (Phenyl) Rings: Benzene and its derivatives can present various health and environmental hazards.

  • General Principle: In the absence of specific toxicity and ecotoxicity data, any novel or specialized chemical should be handled with the assumption of hazard. All chemical waste must be disposed of in accordance with local, state, and federal regulations through a licensed hazardous waste disposal service.[4][5]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any waste collection or disposal procedure, ensure the following PPE is worn and that all handling occurs in a controlled environment.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A full-length laboratory coat is mandatory.[2]

  • Ventilation: All handling of the compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][3]

Waste Segregation and Containerization Protocol

Proper segregation and containment are the most critical steps in ensuring safe disposal and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions.[2][6]

Step-by-Step Containerization Procedure:

  • Designate a Waste Stream: Dedicate a specific waste stream for 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid and structurally similar organic acids. Do not mix this waste with bases, strong oxidizers, or other incompatible chemical classes.[2][4]

  • Select an Appropriate Container:

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE), which is resistant to acids.[2]

    • The container must be in good condition, with a secure, leak-proof screw cap.[2][7]

    • Ensure the container size is appropriate for the volume of waste to be generated.

  • Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid"

    • The words "Hazardous Waste"

    • The primary hazards associated with the waste (e.g., "Irritant," "Corrosive")

    • The accumulation start date

  • Fill the Container Safely:

    • Keep the waste container closed at all times, except when actively adding waste.[2][6] A funnel should not be left in the container opening.[7]

    • Fill the container to no more than 80-90% of its total capacity to allow for vapor expansion and prevent spills during transport.[2]

  • Store the Waste Container:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should have secondary containment to capture any potential leaks.

Parameter Specification Rationale
Waste Category Hazardous Chemical Waste (Organic Acid)Precautionary classification due to the carboxylic acid functional group and lack of specific hazard data.[1][4]
Container Type High-Density Polyethylene (HDPE) or other compatible plastic/glass.Ensures chemical compatibility and prevents container degradation.[2]
Required Labeling "Hazardous Waste", Full Chemical Name, Hazard Information, Date.Complies with regulations and ensures safe handling by all personnel.[6]
Primary PPE Chemical Goggles, Lab Coat, Chemical-Resistant Gloves.Protects against potential skin/eye irritation and accidental exposure.[3][8]
Handling Area Certified Chemical Fume Hood.Minimizes risk of inhalation.[3]

Disposal Workflow: From Laboratory to Final Disposition

The ultimate goal is the safe and compliant transfer of the chemical waste to a licensed environmental services contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][9]

Procedural Steps for Disposal:

  • Waste Accumulation: Collect waste in the properly labeled container as described in Section 3.

  • Request Pickup: Once the container is full (or the project is complete), request a waste pickup from your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management service.[6]

  • Documentation: Complete all necessary waste disposal forms or manifests provided by your institution. Accurate documentation is a legal requirement.

  • Final Transfer: The trained EHS personnel or licensed contractor will collect the sealed container for transport to an approved treatment, storage, and disposal facility (TSDF). The final disposal method, which may include high-temperature incineration, is determined by the facility based on the chemical's properties and regulatory requirements.[9]

G cluster_lab In-Laboratory Procedures cluster_ehs EHS / Licensed Contractor A Waste Generation (Solid or Solution) B Select & Label HDPE Waste Container A->B Step 1 C Segregate Waste (Organic Acids Only) B->C Step 2 D Store in Secondary Containment C->D Step 3 E Request Waste Pickup (Contact EHS/Safety Office) D->E Step 4 F Waste Collection & Manifesting E->F Hand-off G Transport to Approved Disposal Facility (TSDF) F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1]

  • Collect and Containerize: Scoop the absorbent material and place it into a properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

References

  • Benchchem. (n.d.). Prudent Disposal of 3-Benzylcyclobutanol in a Laboratory Setting.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4h-pyran-2-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Benzyloxyphenylacetic acid.
  • Key Organics. (2017). Safety Data Sheet.
  • Spectrum Chemical. (2018). Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Tulane University. (2023). FACT SHEET: Hazardous Waste Disposal.
  • University of Oklahoma. (2025). EHSO Manual 2025-2026: Hazardous Waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid
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4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid
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